molecular formula C15H14BrClFN3O2 B4180091 N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide

N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B4180091
M. Wt: 402.64 g/mol
InChI Key: KWGPQUUYQPVPDJ-UHFFFAOYSA-N
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Description

N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple halogen atoms and a pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and pH is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyrazole derivatives and carboxamide-containing molecules. Examples include:

  • N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydro-2-furancarboxamide
  • N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]tetrahydro-2-furancarboxamide

Uniqueness

The uniqueness of N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide lies in its specific combination of halogen atoms and the presence of both a pyrazole ring and a carboxamide group

Properties

IUPAC Name

N-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClFN3O2/c16-10-8-21(7-9-11(17)3-1-4-12(9)18)20-14(10)19-15(22)13-5-2-6-23-13/h1,3-4,8,13H,2,5-7H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGPQUUYQPVPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NN(C=C2Br)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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